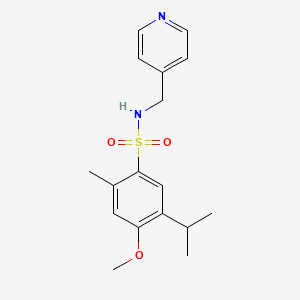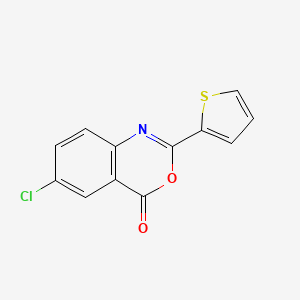![molecular formula C23H16N2O5 B5307829 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5307829.png)
2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in various biological processes. This compound has been found to have a range of effects on cell growth, differentiation, and apoptosis, making it a valuable tool for investigating the underlying mechanisms of various diseases.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory properties and can modulate the immune response. In addition, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate in lab experiments is its ability to selectively target specific signaling pathways and enzymes. This compound has been found to be highly effective in inhibiting various biological processes, making it a valuable tool for investigating the underlying mechanisms of various diseases. However, the synthesis of this compound is time-consuming and requires a high level of expertise. In addition, the compound may have limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential applications in other areas of scientific research, such as cardiovascular disease and metabolic disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential for use in developing new therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate is a complex process that involves several steps. The first step is the synthesis of 5-(4-nitrophenyl)-2-furan carboxaldehyde, which is then reacted with 2-acetyl-8-quinoline to produce the final compound. The synthesis process is time-consuming and requires a high level of expertise to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate has been extensively studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the key areas of research where this compound has been used include cancer research, neuroscience, and immunology.
Propiedades
IUPAC Name |
[2-[(E)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-15(26)29-22-4-2-3-17-5-8-18(24-23(17)22)9-12-20-13-14-21(30-20)16-6-10-19(11-7-16)25(27)28/h2-14H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXRRQYCCFPOIL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5307751.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5307767.png)
![(5R,11aS)-3-[(2,3-difluorophenyl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5307784.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5307791.png)




![3-{2-[(1H-imidazol-2-ylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5307822.png)
![5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5307833.png)
![(3aR*,6aS*)-2-allyl-5-(cyclobutylcarbonyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5307836.png)

![1-[3-(1H-imidazol-4-yl)-2-(1H-pyrrol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5307858.png)